molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Número de catálogo B1583968
Número CAS: 28732-79-8
Peso molecular: 165.58 g/mol
Clave InChI: HJBCFHXEOPQFGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloropyrido[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is used in the preparation of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .


Synthesis Analysis

The synthesis of 4-Chloropyrido[2,3-d]pyrimidine involves several steps. The parent nucleus is prepared from 2-aminonicotinic acid by a sequence of esterification, bromination, cyclization, and chlorination . The key intermediate is prepared by esterification of 2-aminonicotinic acid, which is then brominated to give another compound. This compound is obtained from the previous compound and formamide via cyclization .


Molecular Structure Analysis

The molecular formula of 4-Chloropyrido[2,3-d]pyrimidine is C7H4ClN3 . Its molecular weight is 165.58 g/mol . The optimized structure of the molecule has been explored using density functional theory (DFT) by the B3LYP method .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloropyrido[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Aplicaciones Científicas De Investigación

Organic Synthesis

  • Summary of the application : 4-Chloropyrido[2,3-d]pyrimidine is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of application : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
  • Results or outcomes : The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

Medicinal Chemistry

  • Summary of the application : Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Chloropyrido[2,3-d]pyrimidine, have been synthesized as potential multi-targeted kinase inhibitors and apoptosis inducers .
  • Methods of application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
  • Results or outcomes : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

ανβ6 Integrin Inhibitors

  • Summary of the application : 4-Chloropyrido[2,3-d]pyrimidine is used in the preparation of 1,8-naphthyridine compounds as ανβ6 integrin inhibitors useful for treating fibrosis .
  • Results or outcomes : The resulting 1,8-naphthyridine compounds can inhibit ανβ6 integrin, which is useful for treating fibrosis .

Anticancer Agents

  • Summary of the application : Pyrido[2,3-d]pyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
  • Results or outcomes : These compounds have shown promising results as anticancer agents, with potential targets including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antitubercular Agents

  • Summary of the application : 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Chloropyrido[2,3-d]pyrimidine, have been synthesized as potential antitubercular agents .
  • Methods of application : The 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines .
  • Results or outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM. This study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Anti-inflammatory Agents

  • Summary of the application : Pyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
  • Results or outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Direcciones Futuras

Pyridopyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They are used on several therapeutic targets and are considered as bioisosteres with purines . Therefore, they are studied in the development of new therapies . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Propiedades

IUPAC Name

4-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCFHXEOPQFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340987
Record name 4-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrido[2,3-d]pyrimidine

CAS RN

28732-79-8
Record name 4-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pyrido[2,3-d]pyrimidin-4-ol (490 mg, 3.33 mMol), triethylamine (4.4 mL, 31.6 mMol), and phosphorous oxychloride (2.8 mL, 30 mMol) was heated at reflux for 2 hours. The mixture was concentrated in-vacuo, and the residue was stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was dissolved in ethyl acetate (100 mL), saturated sodium bicarbonate (100 mL) was added carefully, causing vigorous gas evolution, and the mixture was stirred for ten minutes. The layers were separated, the organic phase was washed with saturated sodium bicarbonate (30 mL), water (30 mL), brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% ethyl acetate/heptane, to yield 92 mg of a tan solid as product. MS (ES+)=166 (M+H)+. Yield=17%.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The Pyrido[2,3-d]pyrimidin-4-ol (3 g) in POCl3 (45 mL) was stirred at reflux for 3 hours. The excess POCl3 was removed. The residue was added 10 mL of cold water and extracted with EtOAc (2×30 mL). The combined organic layer was washed with brine and dried over sodium sulfate. After removal of solvent, it gave 4-chloropyrido[2,3-d]pyrimidine as yellow solid (0.3 g, 7.6%). 1H NMR (CDCl3, 400 MHz) δ 9.38 (br, 1H), 9.31 (s, 1H), 8.62 (d, 1H), 7.75 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The solution of 4-hydroxypyrido[2,3-d]pyrimidine (2.00 g, 13.6 mmol) in POCl3 (40 mL) was refluxed for 2 hours. After cooling, the excess POCl3 was removed under vacuum. The residue was quenched with saturated NaHCO3 and extracted with ethyl acetate (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (1:1) to give 4-chloropyrido[2,3-d]pyrimidine (0.72 g, 32%). 1H NMR (CDCl3, 400 MHz) δ 9.35 (m, 1H), 9.30 (s, 1H), 8.66 (m, 1H), 7.73 (m, 1H). MS (APCI+) [M+H]+166.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin(4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrido[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloropyrido[2,3-d]pyrimidine
Reactant of Route 3
4-Chloropyrido[2,3-d]pyrimidine
Reactant of Route 4
4-Chloropyrido[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloropyrido[2,3-d]pyrimidine
Reactant of Route 6
4-Chloropyrido[2,3-d]pyrimidine

Citations

For This Compound
39
Citations
T HIGASHINO, E HAYASHI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
It seemed to be expected that similar reaction might be proceeded by applying this re—action to I. In fact, reaction of I with acetophenone, acetone, respectively afforded 2—(4-pyri—do […
Number of citations: 18 www.jstage.jst.go.jp
RK Robins, GH Hitchings - Journal of the American Chemical …, 1955 - ACS Publications
2-Aminonicotinic acid reacts with formamide, urea and thiourea to yield 4-hydroxy-(I), 2, 4-dihydroxy-(IX) and 2-mercapto-4-hydroxy-(VI) pyrido [2, 3-d] pyrimidines, respectively. These …
Number of citations: 69 pubs.acs.org
AN Zinchenko, LV Muzychka, II Biletskii… - Chemistry of Heterocyclic …, 2017 - Springer
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for …
Number of citations: 10 link.springer.com
東野武郎, 林英作 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
Ketone carbanion reacted as nucleophilic reagent with 4-chloropyrido [2, 3-d] pyrimidine (I). Reaction of I in the presence of sodium amide with acetophenone and acetone gave 2-(4-…
Number of citations: 2 jlc.jst.go.jp
C Sanmartín, MV Domínguez, L Cordeu… - … der Pharmazie: An …, 2008 - Wiley Online Library
In the search for new derivatives with anticancer activity that are able to induce a selective pro‐apoptotic mechanism in cancer cells, we have designed, synthesized, and evaluated a …
Number of citations: 16 onlinelibrary.wiley.com
T HIGASHINO, M UCHIDA… - Chemical and …, 1972 - jstage.jst.go.jp
The compounds studied in this paper are as follows; pyrido [2, 3-d] pyrimidine (I), 4-m. ethylpyrido [2, 3-d] pyrimidine (II), 4-ethylpyrido [2, 3-d] pyrimidine (III), 4-pyrido [2, 3-d]-…
Number of citations: 10 www.jstage.jst.go.jp
D Chen, Y Chen, D Yang, Z Zheng… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A series of novel N‐(3‐((6‐bromopyrido[2,3‐d]pyrimidin‐4‐yl)oxy)phenyl)pyrrolidine‐1‐carboxamide and 1‐(3‐((6‐bromopyrido[2,3‐d]pyrimidin‐4‐yl)oxy)phenyl)‐3‐propylurea …
Number of citations: 6 onlinelibrary.wiley.com
YQ Sun, CY Zong, JY Ji, Q Han - Chemical Papers, 2018 - Springer
In this paper, a novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. Starting from 2-aminonicotinonitrile, following by bromination of aromatic ring, …
Number of citations: 3 link.springer.com
RS Luo, SN Mao, CJ Liu, ZX Zhou… - Journal of Structural …, 2022 - Springer
A new pyrido[2,3-d]pyrimidine derivative 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea is designed and synthesized. The final structure is characterized by 1 H…
Number of citations: 1 link.springer.com
T HIGASHINO, E HAYASHI - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
The reaction of pyrido [2, 3-d] pyrimidine (I) with several nucleophilic reagent was carried out. In the reaction of I with hydrazine reagent added across the 3, 4-positions in I to result in …
Number of citations: 11 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.